Incensole acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Incensole acetate can be synthesized through various methods. One efficient preparation involves the extraction from Boswellia papyrifera resin followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC) . Another method includes the isolation from Catharanthus roseus essential oil using gas chromatography-mass spectrometry (GC-MS) and column chromatography .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Boswellia resin. The resin is subjected to solvent extraction, followed by purification processes such as distillation and chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Incensole acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varied biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its bioactivity.
Substitution: Substitution reactions, particularly acetylation, are used to synthesize this compound from its precursor, incensole.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acetylation is typically carried out using acetic anhydride in the presence of a catalyst like pyridine.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and acetylated derivatives of this compound, each with distinct biological properties .
Scientific Research Applications
Incensole acetate has a wide range of scientific research applications:
Mechanism of Action
Incensole acetate exerts its effects through multiple mechanisms:
Neuroprotection: It activates the transient receptor potential vanilloid 3 (TRPV3) channel, which plays a role in neuroprotection and the perception of pain and itching
Anti-inflammatory: this compound inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation.
Psychoactivity: The compound’s activation of TRPV3 channels also contributes to its anti-depressive and anxiolytic effects.
Comparison with Similar Compounds
Incensole: The non-acetylated form of incensole acetate, also found in Boswellia resin.
Boswellic Acids: Another group of bioactive compounds in Boswellia resin, known for their anti-inflammatory and anti-cancer properties.
Uniqueness: this compound is unique due to its dual role in both neuroprotection and psychoactivity, which is not commonly observed in other similar compounds. Its ability to activate TRPV3 channels and inhibit NF-κB makes it a versatile compound with significant therapeutic potential .
Properties
IUPAC Name |
[(1R,2S,5E,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O3/c1-16(2)22-13-12-18(4)9-7-8-17(3)10-11-20(24-19(5)23)21(6,25-22)14-15-22/h8,12,16,20H,7,9-11,13-15H2,1-6H3/b17-8+,18-12+/t20-,21+,22+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBACKJYWZTKCA-XSLBTUIJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CCC2(CCC(O2)(C(CC1)OC(=O)C)C)C(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CC/C(=C/C[C@@]2(CC[C@@](O2)([C@H](CC1)OC(=O)C)C)C(C)C)/C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901308 | |
Record name | Incensole acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20901308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34701-53-6 | |
Record name | Incensole acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20901308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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